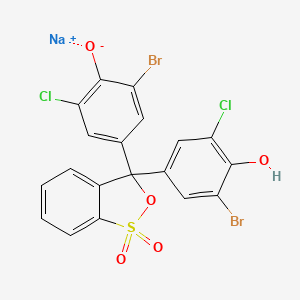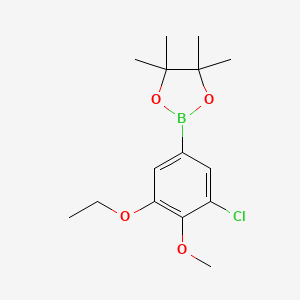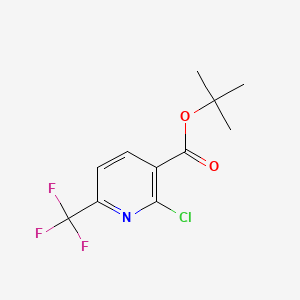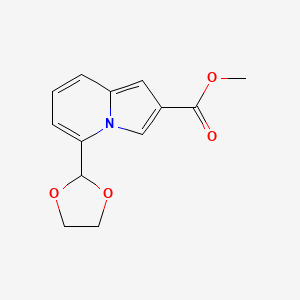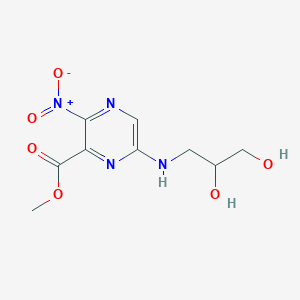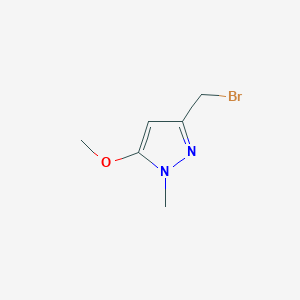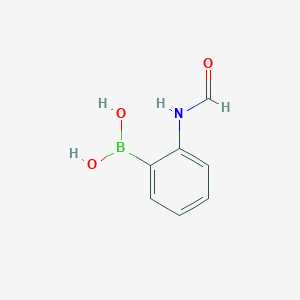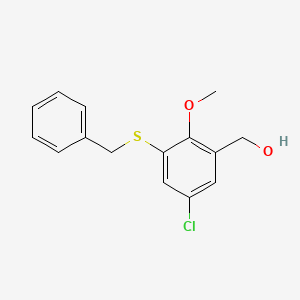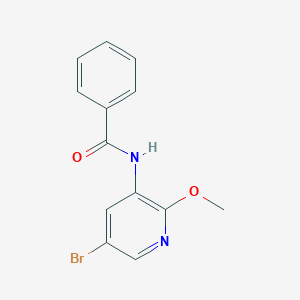
n-(5-Bromo-2-methoxypyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Bromo-2-methoxypyridin-3-yl)benzamide is a chemical compound with the molecular formula C13H11BrN2O2 and a molecular weight of 307.14 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position of the pyridine ring, which is attached to a benzamide moiety .
Métodos De Preparación
The synthesis of N-(5-Bromo-2-methoxypyridin-3-yl)benzamide typically involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzamide under basic conditions . The reaction proceeds through the formation of an intermediate, which is then purified by crystallization to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-(5-Bromo-2-methoxypyridin-3-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids in the presence of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, arylboronic acids, and bases such as potassium phosphate . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(5-Bromo-2-methoxypyridin-3-yl)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(5-Bromo-2-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-(5-Bromo-2-methoxypyridin-3-yl)benzamide can be compared with other similar compounds, such as:
5-Bromo-2-methoxypyridin-3-amine: This compound has a similar structure but with an amino group instead of a benzamide moiety.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds have similar amide linkages but with different heterocyclic rings.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methoxy groups on the pyridine ring, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H11BrN2O2 |
|---|---|
Peso molecular |
307.14 g/mol |
Nombre IUPAC |
N-(5-bromo-2-methoxypyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H11BrN2O2/c1-18-13-11(7-10(14)8-15-13)16-12(17)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17) |
Clave InChI |
CWHZSIQBCZGBMK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=N1)Br)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13915565.png)
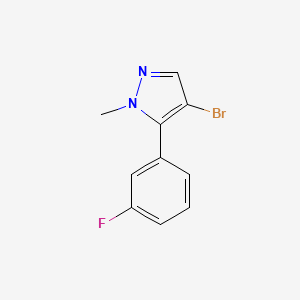
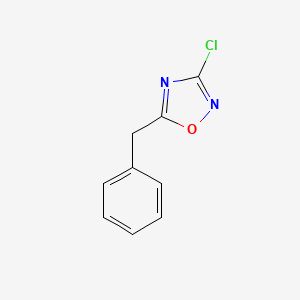
![2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B13915580.png)

![(2R)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13915582.png)
